

Application of Crosstide in High-Throughput Screening for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors. **Crosstide**, a synthetic peptide, has emerged as a versatile and robust tool in HTS campaigns for specific serine/threonine kinases.

Crosstide is a peptide sequence (GRPRTSSFAEG) derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) surrounding serine 9 (in GSK-3 β) and serine 21 (in GSK-3 α).[1] It serves as an efficient substrate for several kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K).[1][2][3][4] Its utility extends to various isoforms of Akt, including PKB α , PKB β , and PKB γ .[2][3][4] This application note provides detailed protocols and supporting data for the use of **Crosstide** in HTS assays to identify and characterize inhibitors of these key kinases.

Kinase Substrate Specificity of Crosstide

Crosstide is recognized by a range of kinases, making it a valuable tool for studying specific signaling pathways. Its primary application is as a substrate for Akt/PKB.[2][5][6] However, it is



also efficiently phosphorylated by other kinases, including MAPKAP-K1, p70S6K, and Protein Kinase A (PKA).[7][8] This broad yet defined specificity allows for its use in targeted HTS campaigns.

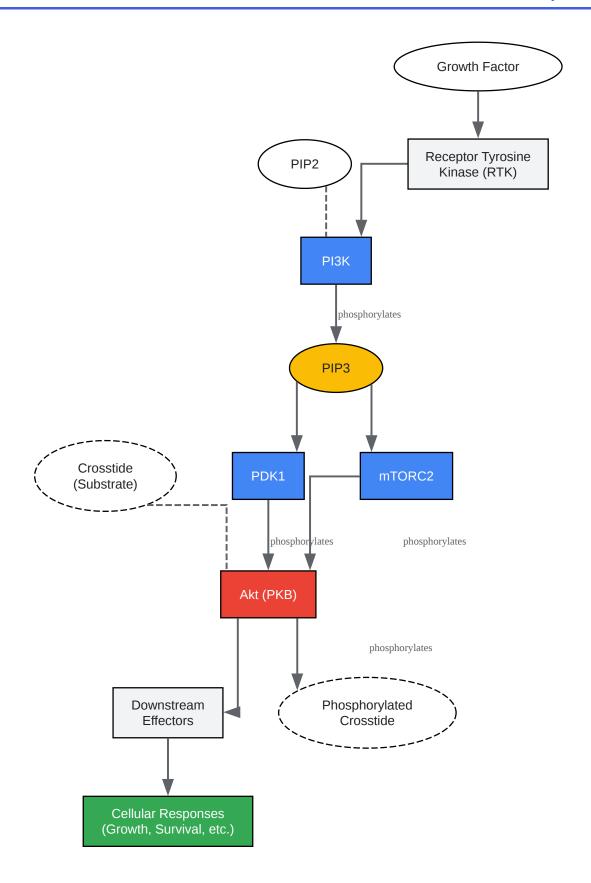
Key Kinases Targeting Crosstide:

- Akt (Protein Kinase B): A central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Crosstide is an excellent substrate for all Akt isoforms.[2][3][4]
- MAPKAP-K1 (p90RSK): A downstream effector of the MAPK/ERK pathway, involved in transcriptional regulation and cell cycle control.
- p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth, primarily activated by the PI3K/mTOR signaling pathway.
- Protein Kinase A (PKA): A cAMP-dependent kinase involved in a multitude of cellular processes.

Signaling Pathway Context

To effectively utilize **Crosstide** in kinase inhibitor screening, it is crucial to understand the signaling context of its target kinases. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a central cascade in cellular regulation where **Crosstide** is a relevant substrate.





Click to download full resolution via product page

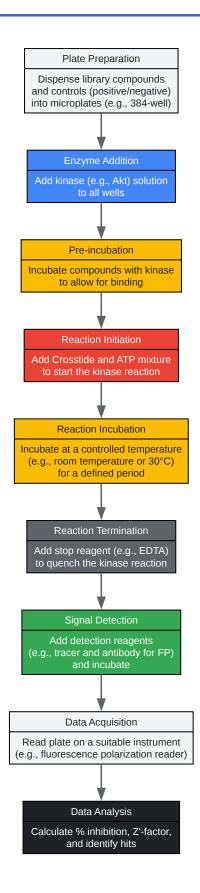


Caption: Simplified PI3K/Akt signaling pathway showing Akt activation and its phosphorylation of **Crosstide**.

High-Throughput Screening Workflow

A typical HTS campaign for kinase inhibitors using a **Crosstide**-based assay follows a standardized workflow designed for automation and scalability. The process involves compound handling, reagent addition, incubation, and signal detection.





Click to download full resolution via product page



Caption: General experimental workflow for a **Crosstide**-based HTS assay for kinase inhibitors.

Experimental Protocols

Two common methods for measuring **Crosstide** phosphorylation in an HTS format are Fluorescence Polarization (FP) and radiometric assays. FP is a non-radioactive, homogeneous method ideal for HTS, while radiometric assays offer high sensitivity and are a more traditional approach.

Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay

This protocol is adapted for a 384-well plate format and is based on the principle of competitive binding between a phosph-**Crosstide** tracer and the phosphorylated **Crosstide** product for a specific antibody.[7]

Materials and Reagents:

- Kinase of interest (e.g., recombinant Akt1)
- Crosstide peptide substrate
- ATP
- Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]
- Test compounds (dissolved in DMSO)
- Fluorescence polarization assay kit containing:
 - Phospho-Crosstide tracer (fluorescently labeled)
 - Anti-phospho-Crosstide antibody
 - FP dilution buffer



- Stop reagent (e.g., 50 mM EDTA in FP dilution buffer)
- 384-well, low-volume, black microplates

Procedure:

- Compound Plating: Dispense test compounds and controls into the microplate. Typically, this
 is a small volume (e.g., 1 μL) of compound solution in DMSO. Include positive controls (no
 inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).
- Kinase Addition: Add 5 μL of the kinase solution (2X final concentration) to each well.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the kinase.
- Reaction Initiation: Add 5 μ L of a 2X mixture of **Crosstide** and ATP in kinase reaction buffer to each well to start the reaction.
- Kinase Reaction: Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature or 30°C.
- Reaction Termination: Add 5 μL of stop reagent to each well to quench the kinase reaction.[7]
- Detection: Add 5 μL of the detection mixture (containing the tracer and antibody in FP dilution buffer) to each well.
- Equilibration: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Data Acquisition: Read the fluorescence polarization values on a suitable plate reader.

Protocol 2: Radiometric ([y-32P]ATP) Kinase Assay

This protocol utilizes radiolabeled ATP to measure the incorporation of phosphate into **Crosstide**.

Materials and Reagents:



- Kinase of interest (e.g., immunoprecipitated Akt from cell lysates)[1]
- Crosstide peptide substrate
- ATP
- [y-32P]ATP
- Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM
 EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]
- Magnesium/ATP Cocktail: 500 μM ATP and 75 mM magnesium chloride in ADB.[1]
- Test compounds (dissolved in DMSO)
- P81 phosphocellulose paper
- Wash Buffer: 0.75% phosphoric acid[1]
- Acetone
- · Scintillation cocktail

Procedure:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, test compound, and ADB.
- Pre-incubation: Incubate for 10-15 minutes at room temperature.
- Reaction Initiation: Start the reaction by adding a mixture of the Magnesium/ATP cocktail, [y-32P]ATP, and **Crosstide**.
- Kinase Reaction: Incubate for 20-30 minutes at 30°C.
- Reaction Termination and Spotting: Terminate the reaction by spotting a portion (e.g., 25 μ L) of the reaction mixture onto a P81 phosphocellulose square.[1]



- Washing: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.[1]
- Acetone Wash: Perform one final wash with acetone for 5 minutes.[1]
- Scintillation Counting: Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

For effective analysis and comparison of results from an HTS campaign, quantitative data should be clearly organized.

Table 1: Typical Reagent Concentrations for Crosstide

Kinase Assays

Reagent	FP Assay (Final Conc.)	Radiometric Assay (Final Conc.)	Reference
Crosstide	1-10 μΜ	~30 μM	[1]
ATP	10-100 μΜ	~100-500 μM	[1]
Kinase (e.g., Akt)	Enzyme-dependent (nM range)	Enzyme-dependent	
[γ- ³² P]ΑΤΡ	N/A	1-10 μCi per reaction	[1]
MgCl ₂	5-10 mM	10-15 mM	

Table 2: Example HTS Assay Performance Metrics

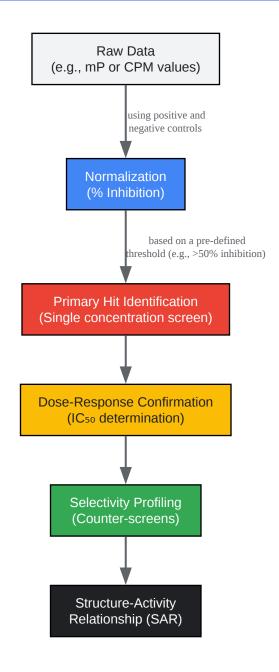


Parameter	Typical Value	Description
Z'-factor	> 0.5	A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background	> 5	The ratio of the signal from the positive control (100% activity) to the negative control (0% activity).
IC50	Compound-dependent	The concentration of an inhibitor that reduces kinase activity by 50%. Determined from dose-response curves of hit compounds.
DMSO Tolerance	< 1% (v/v)	The maximum concentration of DMSO that does not significantly affect assay performance.

Data Analysis and Interpretation

The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising inhibitor candidates.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. merckmillipore.com [merckmillipore.com]



- 2. genscript.com [genscript.com]
- 3. Crosstide peptide [novoprolabs.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Crosstide in High-Throughput Screening for Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550012#application-of-crosstide-in-high-throughputscreening-for-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com